3-(3,5-dimethylphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
This compound belongs to the pyrimido[5,4-b]indol-4-one class, characterized by a fused pyrimidine-indole scaffold. The core structure is substituted at position 2 with a methylsulfanyl (-S-CH₃) group and at position 3 with a 3,5-dimethylphenyl moiety. The methylsulfanyl group at position 2 likely contributes to moderate logP values, balancing solubility and membrane permeability. The molecular formula can be inferred as C₁₉H₁₇N₃OS, with a molecular weight of approximately 351.4 g/mol (calculated from similar analogs) .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-11-8-12(2)10-13(9-11)22-18(23)17-16(21-19(22)24-3)14-6-4-5-7-15(14)20-17/h4-10,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQMCKHMYLCOSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor.
Introduction of the dimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 3,5-dimethylbenzene as the alkylating agent.
Addition of the methylsulfanyl group: This can be accomplished through a nucleophilic substitution reaction using a methylthiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidoindole core or the substituent groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidoindole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidoindole derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and related pyrimido[5,4-b]indol-4-one derivatives:
*Estimated values based on structural analogs.
Key Observations:
Electron-Withdrawing Groups (e.g., 4-Cl): Enhance stability in metabolic pathways but may reduce solubility . Polar Groups (e.g., 4-OCH₃, 3-OCH₃): Improve aqueous solubility but lower logP .
Position 2 Substituents :
- Methylsulfanyl : Balances moderate lipophilicity (logP ~4.5) and compact size, favoring bioavailability.
- Longer Sulfanyl Chains (e.g., propyl) : Increase logP but may reduce solubility .
- Branched or Aromatic Sulfanyl Groups (e.g., phenethyl, phenacyl) : Introduce steric hindrance or additional binding interactions .
Structural Complexity :
- Compounds with extended side chains (e.g., dihydroindolyl-oxoethyl in ) exhibit lower logP due to polar functionalities but may offer targeted binding interactions.
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via cyclocondensation and confirmed by XRD, suggesting similar methods apply to the target compound .
- Drug-Likeness : The target compound’s logP (~4.5) and molecular weight (~350) align with Lipinski’s rules, favoring oral bioavailability compared to bulkier analogs (e.g., ).
Biological Activity
The compound 3-(3,5-dimethylphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 467.6 g/mol
- CAS Number : 1260920-36-2
The structure includes a pyrimidoindole core, which is significant for its biological activity. The presence of methylsulfanyl and dimethylphenyl groups enhances its interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to 3-(3,5-dimethylphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one exhibit significant antitumor properties. For instance:
- In vitro studies have shown that related pyrimidoindole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Tyrosinase Inhibition
One of the notable activities of this compound is its potential as a tyrosinase inhibitor , which is crucial for treating hyperpigmentation disorders:
- IC values for related compounds have been reported as low as 0.08 µM, indicating strong inhibitory effects on tyrosinase activity compared to standard inhibitors like kojic acid .
Antioxidant Properties
The antioxidant capacity of the compound has also been investigated:
- Analogous compounds demonstrated strong antioxidant activity in cellular models, suggesting that they can mitigate oxidative stress in biological systems .
The mechanism by which 3-(3,5-dimethylphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one exerts its effects involves:
- Enzyme Inhibition : It interacts with enzymes such as tyrosinase through non-covalent interactions (hydrogen bonding and hydrophobic interactions), leading to decreased melanin production.
- Cell Signaling Modulation : The compound may also affect signaling pathways involved in cell proliferation and apoptosis.
Case Studies
| Study | Findings |
|---|---|
| Study on Tyrosinase Inhibition | The compound exhibited potent inhibition of tyrosinase with an IC value significantly lower than that of traditional inhibitors like kojic acid. This suggests potential applications in cosmetic formulations aimed at reducing skin pigmentation disorders. |
| Antioxidant Activity Assessment | In cellular assays, the compound showed comparable or superior antioxidant activity to established antioxidants, indicating its potential utility in preventing oxidative damage in skin cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
